

# Unveiling the Selectivity of PRMT6 Inhibition: A Comparative Analysis of SGC6870 and EPZ020411

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## Compound of Interest

Compound Name: EPZ033294

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For researchers in epigenetics and drug discovery, the specificity of a chemical probe is paramount. This guide provides a detailed comparison of the cross-reactivity profiles of two prominent PRMT6 inhibitors, SGC6870 and EPZ020411, against a panel of other methyltransferases. The data presented herein, supported by detailed experimental protocols, will aid researchers in selecting the most appropriate tool for their specific scientific inquiries into the biological functions of Protein Arginine Methyltransferase 6 (PRMT6).

Protein Arginine Methyltransferase 6 (PRMT6) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes including transcriptional regulation, DNA repair, and signal transduction.<sup>[1]</sup> The development of potent and selective inhibitors for PRMT6 is essential for dissecting its physiological and pathological roles. Here, we compare the selectivity of two widely used PRMT6 inhibitors: SGC6870, a first-in-class allosteric inhibitor, and EPZ020411, a potent tool compound.

## Potency and Selectivity Profile

SGC6870, also known as (R)-2, is a potent and highly selective allosteric inhibitor of PRMT6 with a reported IC<sub>50</sub> of 77 nM.<sup>[2][3]</sup> In contrast, EPZ020411 is another potent PRMT6 inhibitor with an IC<sub>50</sub> of 10 nM.<sup>[4][5]</sup> While both compounds effectively inhibit PRMT6, their cross-reactivity with other methyltransferases differs significantly, a critical consideration for interpreting experimental results.

## SGC6870: A Highly Selective PRMT6 Inhibitor

SGC6870 has demonstrated exceptional selectivity for PRMT6. It has been profiled against a broad panel of 33 methyltransferases, including 8 protein arginine methyltransferases (PRMTs), 21 protein lysine methyltransferases (PKMTs), 3 DNA methyltransferases (DNMTs), and 1 RNA methyltransferase. At concentrations of 1  $\mu$ M and 10  $\mu$ M, SGC6870 showed potent inhibition of PRMT6 but no significant activity against the other 32 methyltransferases tested.<sup>[6]</sup> This high degree of selectivity makes SGC6870 an invaluable tool for specifically probing the functions of PRMT6.

Table 1: Cross-reactivity of SGC6870 against a panel of methyltransferases.

Methyltransferase	% Inhibition at 1 $\mu$ M SGC6870	% Inhibition at 10 $\mu$ M SGC6870
PRMT6	>95%	>95%
PRMT1	<10%	<10%
PRMT3	<10%	<10%
PRMT4 (CARM1)	<10%	<10%
PRMT5	<10%	<10%
PRMT7	<10%	<10%
PRMT8	<10%	<10%
EZH2	<10%	<10%
G9a	<10%	<10%
SETD7	<10%	<10%
... (and 22 other methyltransferases)	<10%	<10%

Data summarized from Shen et al., J Med Chem 2021.

## EPZ020411: A Potent but Less Selective Inhibitor

EPZ020411 is a potent inhibitor of PRMT6, but it exhibits some cross-reactivity with other PRMTs, particularly PRMT1 and PRMT8.<sup>[5][7]</sup> While it is over 100-fold selective for PRMT6 compared to several other histone methyltransferases like PRMT3, PRMT4, PRMT5, and PRMT7, its activity against PRMT1 (IC<sub>50</sub> = 119 nM) and PRMT8 (IC<sub>50</sub> = 223 nM) should be considered when designing and interpreting experiments.<sup>[7][8]</sup>

Table 2: Potency of EPZ020411 against various PRMTs.

Methyltransferase	IC <sub>50</sub> (nM)
PRMT6	10
PRMT1	119
PRMT8	223
PRMT3	>10,000
PRMT4 (CARM1)	>10,000
PRMT5	>10,000
PRMT7	>10,000

Data summarized from Mitchell et al., ACS Med Chem Lett 2015 and other sources.

## Experimental Protocols

The inhibitory activity and selectivity of both SGC6870 and EPZ020411 were primarily determined using a radiometric biochemical assay.

### Radiometric Methyltransferase Assay

This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate by the methyltransferase.

Materials:

- Recombinant methyltransferase enzyme (e.g., PRMT6)

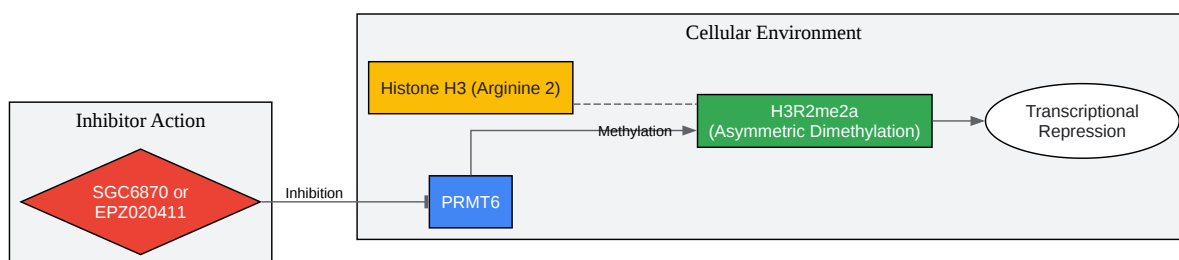
- Peptide or protein substrate (e.g., Histone H3 peptide)
- [<sup>3</sup>H]-SAM (S-adenosyl-L-[methyl-<sup>3</sup>H]-methionine)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl<sub>2</sub>, 4 mM DTT)
- Inhibitor compound (SGC6870 or EPZ020411) dissolved in DMSO
- Phosphocellulose filter paper
- Scintillation cocktail
- Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing the assay buffer, substrate, and the methyltransferase enzyme.
- Add the inhibitor compound at various concentrations (or DMSO as a vehicle control).
- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes at room temperature) to allow for binding.
- Initiate the methylation reaction by adding [<sup>3</sup>H]-SAM.
- Incubate the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
- Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
- Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [<sup>3</sup>H]-SAM.
- Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
- Quantify the amount of incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Signaling Pathway and Mechanism of Inhibition

PRMT6 asymmetrically dimethylates histone H3 at arginine 2 (H3R2me2a), a modification associated with transcriptional repression. Both SGC6870 and EPZ020411 inhibit this activity, leading to a reduction in H3R2me2a levels.

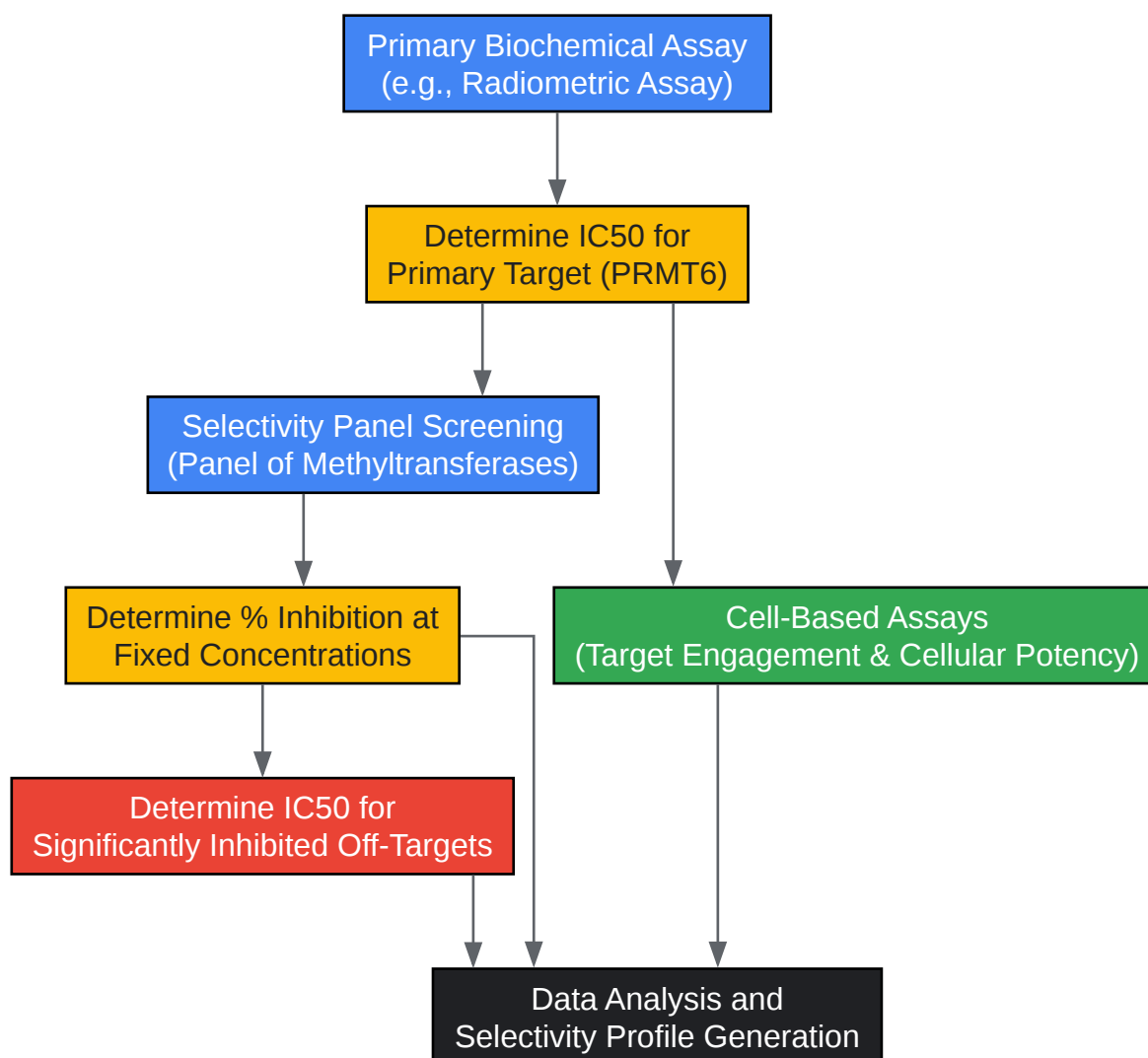


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Caption: Inhibition of PRMT6 by SGC6870 or EPZ020411 blocks the methylation of Histone H3 at Arginine 2.

## Experimental Workflow for Inhibitor Profiling

The process of characterizing the cross-reactivity of a methyltransferase inhibitor involves a systematic workflow.



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Caption: Workflow for determining the selectivity profile of a methyltransferase inhibitor.

## Conclusion

Both SGC6870 and EPZ020411 are valuable chemical tools for studying the biology of PRMT6. For experiments demanding the highest level of specificity for PRMT6, the exceptional selectivity profile of SGC6870 makes it the superior choice. EPZ020411, while highly potent, has known off-target activities against PRMT1 and PRMT8 that must be taken into account during experimental design and data interpretation. Researchers should carefully consider the specific requirements of their studies when selecting a PRMT6 inhibitor to ensure the generation of robust and unambiguous results.

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## References

- 1. PRMT6 cellular assay – [openlabnotebooks.org](https://openlabnotebooks.org) [[openlabnotebooks.org](https://openlabnotebooks.org)]
- 2. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 3. SGC6870 | Structural Genomics Consortium [[thesgc.org](https://thesgc.org)]
- 4. EPZ020411 hydrochloride | Histone Methyltransferase | TargetMol [[targetmol.com](https://targetmol.com)]
- 5. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 6. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. [caymanchem.com](https://caymanchem.com) [[caymanchem.com](https://caymanchem.com)]
- 8. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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